molecular formula C12H17ClN4O B5414584 (4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

(4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5414584
M. Wt: 268.74 g/mol
InChI Key: PIUODWUQDPUQHU-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with allylpiperazine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE: Lacks the allylpiperazine moiety, which may result in different pharmacological properties.

    (4-ALLYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

(4-ALLYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to the presence of both the allylpiperazine and chloromethylpyrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-3-4-16-5-7-17(8-6-16)12(18)11-10(13)9-14-15(11)2/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUODWUQDPUQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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